Androst-5-en-3-one
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Overview
Description
Androst-5-en-3-one: is a steroidal compound belonging to the class of androstane derivatives. It is a naturally occurring compound found in various biological sources, including human sweat and boar saliva. This compound is known for its role as a pheromone, influencing social and sexual behaviors in animals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: Androst-5-en-3-one can be synthesized from dehydroepiandrosterone (DHEA) or testosterone.
Reaction Conditions: The synthesis involves multiple steps, including oxidation and reduction reactions.
Industrial Production Methods: Industrial production often involves the use of heteropoly acid catalysts for the removal of hydroxyl groups and subsequent recrystallization to obtain high purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Androst-5-en-3-one can undergo oxidation to form various oxo derivatives.
Reduction: Reduction reactions can convert it into different hydroxylated forms.
Substitution: It can also participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromination using bromine in acetic acid.
Major Products:
Oxidation Products: Androst-5-ene-3,17-dione.
Reduction Products: 3β-hydroxyandrost-5-en-17-one.
Substitution Products: Brominated derivatives.
Scientific Research Applications
Chemistry:
- Used as a starting material for the synthesis of various steroidal compounds.
- Studied for its stereochemistry and reaction mechanisms .
Biology:
- Acts as a pheromone influencing social and sexual behaviors in animals.
- Studied for its role in human olfactory perception .
Medicine:
- Investigated for its potential use in hormone replacement therapies.
- Studied for its effects on androgen receptors .
Industry:
- Used in the production of pheromone-based products for animal husbandry.
- Employed in the synthesis of pharmaceuticals .
Mechanism of Action
Molecular Targets and Pathways:
- Androst-5-en-3-one exerts its effects by binding to androgen receptors.
- It acts as a ligand, forming a receptor-ligand complex that translocates to the nucleus and regulates gene expression .
- This regulation influences various physiological processes, including sexual behavior and social interactions .
Comparison with Similar Compounds
5α-Androst-16-en-3-one: Another steroidal pheromone with similar biological functions.
Epiandrosterone: A metabolite of testosterone with weak androgenic activity.
Androstenol: A compound with a musk-like odor, also acting as a pheromone.
Uniqueness:
- Androst-5-en-3-one is unique due to its specific role in influencing sexual behavior and its presence in both human and animal secretions.
- Its distinct odor profile and its ability to act as a pheromone make it particularly interesting for research and industrial applications .
Properties
Molecular Formula |
C19H28O |
---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h5,15-17H,3-4,6-12H2,1-2H3/t15-,16-,17-,18-,19-/m0/s1 |
InChI Key |
BTWXCZBMTLSXQW-VMXHOPILSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CC=C4CC(=O)CC[C@@]4([C@H]3CC2)C |
Canonical SMILES |
CC12CCCC1C3CC=C4CC(=O)CCC4(C3CC2)C |
Origin of Product |
United States |
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